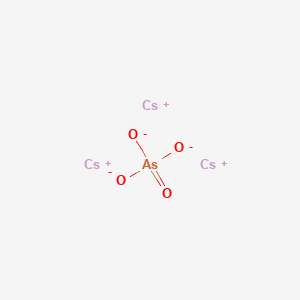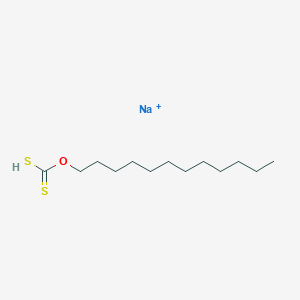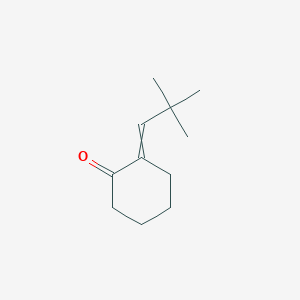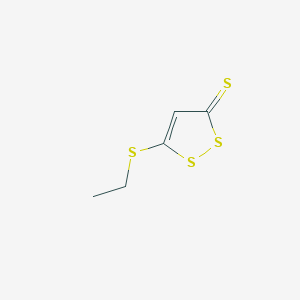
5-Ethylsulfanyldithiole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylsulfanyldithiole-3-thione is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithiole-3-thiones, which are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylsulfanyldithiole-3-thione typically involves the reaction of ethyl sulfide with carbon disulfide and a suitable base. One common method is the reaction of ethyl sulfide with carbon disulfide in the presence of sodium hydroxide, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethylsulfanyldithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethylsulfanyldithiole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: It is being investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethylsulfanyldithiole-3-thione involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule. H₂S plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and anti-inflammatory responses. The compound interacts with molecular targets such as ion channels and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its antioxidant properties.
Anethole dithiolethione: Used as a chemopreventive agent.
S-Danshensu: Exhibits cardioprotective effects.
Uniqueness
5-Ethylsulfanyldithiole-3-thione is unique due to its specific ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other 1,2-dithiole-3-thiones. Its ability to release H₂S in a controlled manner makes it particularly valuable for research and therapeutic applications .
Properties
CAS No. |
74477-37-5 |
|---|---|
Molecular Formula |
C5H6S4 |
Molecular Weight |
194.4 g/mol |
IUPAC Name |
5-ethylsulfanyldithiole-3-thione |
InChI |
InChI=1S/C5H6S4/c1-2-7-5-3-4(6)8-9-5/h3H,2H2,1H3 |
InChI Key |
MGMQIQKCCHWZIG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=S)SS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


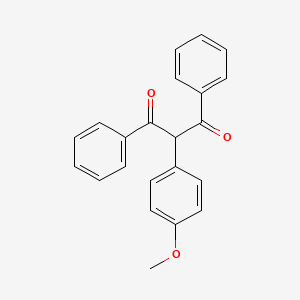
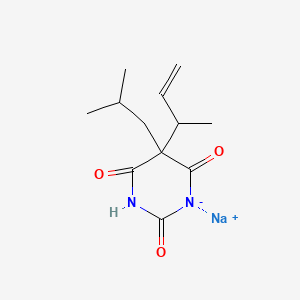
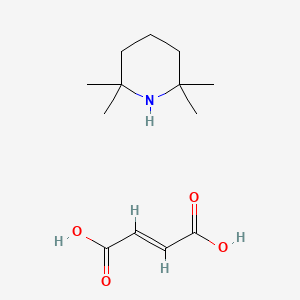

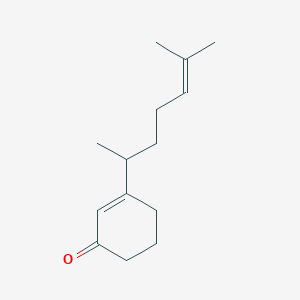

![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
